4,4-Diethoxybutylamine

Catalog No.
S704240
CAS No.
6346-09-4
M.F
C8H19NO2
M. Wt
161.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Diethoxybutylamine

CAS Number

6346-09-4

Product Name

4,4-Diethoxybutylamine

IUPAC Name

4,4-diethoxybutan-1-amine

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

InChI

InChI=1S/C8H19NO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-7,9H2,1-2H3

InChI Key

GFLPSABXBDCMCN-UHFFFAOYSA-N

SMILES

CCOC(CCCN)OCC

Canonical SMILES

CCOC(CCCN)OCC

Limited Research Availability:

Currently, there is limited scientific research available on the specific applications of 4,4-Diethoxybutylamine. This is evident in the lack of published studies exploring its potential uses in various scientific fields.

Existing Information:

Information on 4,4-Diethoxybutylamine primarily focuses on its chemical properties and safety profile. Sources such as PubChem catalogue its structure, formula, and potential hazards like skin and eye irritation.

4,4-Diethoxybutylamine is an organic compound with the molecular formula C8_8H19_{19}NO2_2 and a molecular weight of approximately 161.24 g/mol. It appears as a colorless to light yellow liquid and is classified as a combustible substance that can cause severe skin burns and eye damage upon contact . This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of nitrogen-containing heterocycles and macrocyclic compounds .

There is no current research available on a specific mechanism of action for DEB in biological systems.

DEB is classified as a hazardous substance with potential for skin and eye irritation, and respiratory sensitization [].

  • Toxicity: Specific data on DEB toxicity is limited. However, due to the presence of the amine group, it may be harmful if ingested, inhaled, or absorbed through the skin [].
  • Flammability: Information on flammability is not available, but the presence of the ethoxy groups suggests it may be flammable [].
  • Reactivity: DEB may react with strong acids or bases, potentially leading to decomposition [].
Due to its functional groups. The acetal structure allows for hydrolysis under acidic conditions, converting it into 4-aminobutyraldehyde, which can further react to form other compounds. It can also engage in nucleophilic substitution reactions, leading to the formation of 2-substituted pyrrolidines when reacted with C-nucleophiles.

The synthesis of 4,4-diethoxybutylamine can be achieved through several methods:

  • Reaction with Grignard Reagents: This method involves the reaction of a Grignard reagent with triethyl orthoformate to yield 4-dimethylaminobutyraldehyde diethyl acetal .
  • Acetal Formation: The compound can be synthesized by reacting 4-aminobutyraldehyde with ethanol in the presence of an acid catalyst to form the diethyl acetal .
  • Hydrolysis: Hydrolysis of its acetal group under acidic conditions generates 4-aminobutyraldehyde, which can be further functionalized.

4,4-Diethoxybutylamine is utilized primarily in organic synthesis as an intermediate for producing various nitrogen-containing compounds. Its derivatives are significant in pharmaceutical chemistry, particularly in synthesizing drugs targeting serotonin receptors for migraine treatment. Additionally, it serves as a building block for synthesizing other complex organic molecules .

Several compounds share structural similarities with 4,4-diethoxybutylamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Aminobutyraldehyde diethyl acetalC8_8H19_{19}NO2_2Directly related as a hydrolysis product
4-Dimethylaminobutyraldehyde diethyl acetalC10_10H23_{23}N O2_2Contains a dimethylamino group enhancing reactivity
5-MethyltryptamineC11_11H14_{14}NA tryptamine derivative with distinct biological activity
N,N-Dimethyl-1-butanamineC5_5H13_{13}NSimple amine structure differing in functionality

Uniqueness: What sets 4,4-diethoxybutylamine apart from these similar compounds is its specific acetal structure that allows for unique reactivity patterns in organic synthesis. Its role as an intermediate in creating complex nitrogen-containing heterocycles is particularly notable compared to simpler amines or other acetal derivatives.

XLogP3

0.6

Boiling Point

196.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (20.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (79.17%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (79.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (79.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

6346-09-4

Wikipedia

4,4-Diethoxybutylamine

Dates

Modify: 2023-08-15

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